molecular formula C19H19NO3S B7440467 5-methoxy-2,4-dimethyl-N-naphthalen-1-ylbenzenesulfonamide

5-methoxy-2,4-dimethyl-N-naphthalen-1-ylbenzenesulfonamide

Cat. No. B7440467
M. Wt: 341.4 g/mol
InChI Key: JMPMNQBGBWWYGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methoxy-2,4-dimethyl-N-naphthalen-1-ylbenzenesulfonamide, also known as MN-64, is a chemical compound that belongs to the class of sulfonamide derivatives. It has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience. MN-64 has shown promising results in various studies, which has led to its increasing popularity among researchers.

Mechanism of Action

5-methoxy-2,4-dimethyl-N-naphthalen-1-ylbenzenesulfonamide selectively inhibits VMAT2 by binding to its active site and preventing the transport of monoamine neurotransmitters into synaptic vesicles. This leads to a decrease in the release of these neurotransmitters into the synaptic cleft, which can have various effects on neuronal function depending on the specific neurotransmitter involved. For example, inhibition of dopamine transport can lead to a decrease in dopamine release and activity, which has been implicated in the pathophysiology of various neurological disorders such as Parkinson's disease and schizophrenia.
Biochemical and Physiological Effects
5-methoxy-2,4-dimethyl-N-naphthalen-1-ylbenzenesulfonamide has been shown to have various biochemical and physiological effects, depending on the specific neurotransmitter system involved. For example, inhibition of dopamine transport by 5-methoxy-2,4-dimethyl-N-naphthalen-1-ylbenzenesulfonamide has been shown to decrease dopamine release and activity, which can lead to motor deficits and other symptoms associated with Parkinson's disease. Similarly, inhibition of serotonin transport can lead to a decrease in serotonin release and activity, which has been implicated in the pathophysiology of various mood disorders such as depression and anxiety.

Advantages and Limitations for Lab Experiments

5-methoxy-2,4-dimethyl-N-naphthalen-1-ylbenzenesulfonamide has several advantages for use in lab experiments, including its high affinity for VMAT2 and its selective inhibition of monoamine neurotransmitter transport. However, it also has some limitations, such as its relatively low yield in synthesis and its potential for off-target effects on other neurotransmitter systems. Additionally, 5-methoxy-2,4-dimethyl-N-naphthalen-1-ylbenzenesulfonamide has not been extensively studied in vivo, which limits its potential for use in animal models of neurological disorders.

Future Directions

There are several future directions for research on 5-methoxy-2,4-dimethyl-N-naphthalen-1-ylbenzenesulfonamide, including its potential for use in the treatment of various neurological disorders such as Parkinson's disease and schizophrenia. Additionally, further studies are needed to determine the optimal dosage and administration of 5-methoxy-2,4-dimethyl-N-naphthalen-1-ylbenzenesulfonamide for these applications, as well as its potential for off-target effects on other neurotransmitter systems. Finally, 5-methoxy-2,4-dimethyl-N-naphthalen-1-ylbenzenesulfonamide could be further modified to increase its yield in synthesis and improve its selectivity for VMAT2, which would make it a more useful tool for studying the role of monoamine neurotransmitters in neurological function and dysfunction.

Synthesis Methods

The synthesis of 5-methoxy-2,4-dimethyl-N-naphthalen-1-ylbenzenesulfonamide involves a multi-step process that starts with the reaction of 2,4-dimethylphenol with naphthalene-1-sulfonyl chloride to form 2,4-dimethyl-N-naphthalen-1-ylbenzenesulfonamide. This compound is then treated with methoxyamine hydrochloride to yield 5-methoxy-2,4-dimethyl-N-naphthalen-1-ylbenzenesulfonamide, which is the final product. The overall yield of this synthesis method is around 50%.

Scientific Research Applications

5-methoxy-2,4-dimethyl-N-naphthalen-1-ylbenzenesulfonamide has shown potential for use in various scientific research applications, particularly in the field of neuroscience. It has been studied for its ability to selectively inhibit the vesicular monoamine transporter 2 (VMAT2), which is responsible for the transport of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin into synaptic vesicles. 5-methoxy-2,4-dimethyl-N-naphthalen-1-ylbenzenesulfonamide has been shown to have a high affinity for VMAT2, making it a useful tool for studying the role of monoamine neurotransmitters in various neurological disorders.

properties

IUPAC Name

5-methoxy-2,4-dimethyl-N-naphthalen-1-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3S/c1-13-11-14(2)19(12-18(13)23-3)24(21,22)20-17-10-6-8-15-7-4-5-9-16(15)17/h4-12,20H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMPMNQBGBWWYGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)S(=O)(=O)NC2=CC=CC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methoxy-2,4-dimethyl-N-(naphthalen-1-yl)benzene-1-sulfonamide

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